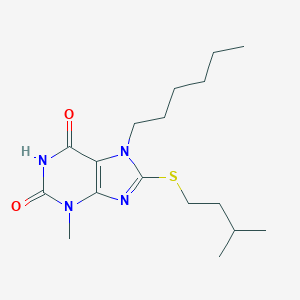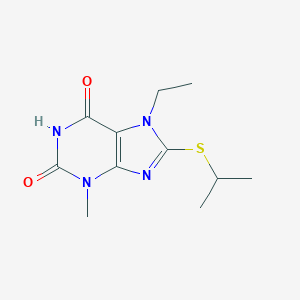
7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides such as ADP, ATP, and UTP. They play an important role in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, hypertension, and neurological disorders.
Mécanisme D'action
7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione acts as a potent and selective antagonist of the P2Y1 receptor. By blocking the activation of P2Y1 receptors by extracellular nucleotides, this compound inhibits downstream signaling pathways that are involved in platelet aggregation, vasoconstriction, and neurotransmission. The mechanism of action of this compound has been extensively studied, and its selectivity and potency have been confirmed in various in vitro and in vivo models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In platelets, this compound inhibits ADP-induced platelet aggregation and reduces thrombus formation. In blood vessels, this compound inhibits vasoconstriction and reduces blood pressure. In the brain, this compound modulates neurotransmission and improves cognitive function. The biochemical and physiological effects of this compound have been studied in various animal models and human cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its high potency and selectivity for the P2Y1 receptor, its well-established mechanism of action, and its extensive characterization in various preclinical models. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential off-target effects at high concentrations, and the need for appropriate controls to account for any non-specific effects.
Orientations Futures
There are several future directions for research on 7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer, inflammation, and metabolic disorders. Another direction is to explore its pharmacokinetic and pharmacodynamic properties in humans, including its safety, efficacy, and optimal dosing regimens. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on platelet aggregation, vasoconstriction, and neurotransmission.
Méthodes De Synthèse
The synthesis of 7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, starting with the reaction of 2,6-dioxopurine with hexylamine to form 7-hexyl-3-methyl-1,3,7,9-tetrahydropurine-2,6-dione. This intermediate is then reacted with isopentyl mercaptan in the presence of a base to form 7-hexyl-8-(isopentylsulfanyl)-3-methyl-1,3,7,9-tetrahydropurine-2,6-dione, which is subsequently oxidized to form this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using various methods with high yields.
Applications De Recherche Scientifique
7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. In thrombosis, this compound has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. In hypertension, this compound has been shown to reduce blood pressure in animal models by inhibiting vasoconstriction. In neurological disorders, this compound has been shown to modulate neurotransmission and improve cognitive function in animal models.
Propriétés
IUPAC Name |
7-hexyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-10-21-13-14(20(4)16(23)19-15(13)22)18-17(21)24-11-9-12(2)3/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYDAWGIBQJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406853.png)
![5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B406855.png)
![3,4-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B406856.png)

![methyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406858.png)
![7-ethyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406860.png)
![3-(4-Bromophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B406863.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B406865.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B406867.png)
![1-(4-chlorophenyl)-3-methyl-4-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B406868.png)
![3,3'-dimethyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406871.png)
![3-ethyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3'-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406872.png)

![(2-Methoxyphenyl)-[4-(2-thienyl)thiazol-2-yl]amine](/img/structure/B406875.png)